molecular formula C21H34N2Si B587439 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine CAS No. 916046-39-4

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine

Cat. No.: B587439
CAS No.: 916046-39-4
M. Wt: 342.602
InChI Key: GDJSXUJLVPXYNQ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is a synthetic, organosilicon-modified nicotine derivative with the CAS Registry Number 916046-39-4 . It has a molecular formula of C21H34N2Si and a molecular weight of 342.59 g/mol . This chemical is supplied as a high-purity compound (97%) and is intended for research purposes only . The structural motif of this compound, featuring a triisopropylsilyl-protected alkyne group attached to the nicotine scaffold, classifies it as a sophisticated chemical tool. Such modifications are often engineered to alter the parent compound's physicochemical properties, such as its lipophilicity, metabolic stability, or binding affinity, or to serve as a synthetic intermediate for further chemical transformations . The (S)-(-) stereochemistry is specified to ensure enantiopurity, which is critical for studies involving chiral recognition and receptor binding specificity. Researchers investigating neurobiology, nicotinic acetylcholine receptor (nAChR) signaling, or developing novel chemical probes may find this derivative valuable . It is strictly for use in a controlled laboratory setting by qualified personnel. This product is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2Si/c1-16(2)24(17(3)4,18(5)6)12-10-19-13-20(15-22-14-19)21-9-8-11-23(21)7/h13-18,21H,8-9,11H2,1-7H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJSXUJLVPXYNQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC(=CN=C1)C2CCCN2C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C#CC1=CC(=CN=C1)[C@@H]2CCCN2C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858532
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916046-39-4
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine typically involves the following steps:

    Protection of Nicotine: The nicotine molecule is first protected to prevent unwanted reactions. This is usually done by converting the nicotine to its N-protected form.

    Introduction of the Triisopropylsilyl-ethynyl Group: The protected nicotine is then reacted with triisopropylsilyl acetylene in the presence of a suitable catalyst, such as a palladium complex, under an inert atmosphere. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Handling of Reagents: Using large quantities of nicotine, triisopropylsilyl acetylene, and catalysts.

    Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.

    Purification: Utilizing techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

    Oxidized Derivatives: Various oxidized forms of the compound.

    Reduced Derivatives: Compounds with reduced ethynyl groups.

    Substituted Derivatives: Compounds with different functional groups replacing the triisopropylsilyl group.

Scientific Research Applications

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on neurotransmission.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurological functions.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmission pathways. The triisopropylsilyl-ethynyl group may enhance the binding affinity and selectivity of the compound for specific receptor subtypes, thereby modulating its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Nicotine Derivatives

Compound Name CAS Number Substituents/Modifications Key Properties/Applications
This compound 916046-39-4 TIPS-ethynyl at pyridine 5-position High lipophilicity; synthetic intermediate
(S)-(-)-Nicotine 54-11-5 Unmodified pyridine and pyrrolidine rings Binds nAChRs; neuropharmacological studies
2-Methyl-5-vinylpyridine 140-76-1 Methyl at 2-position, vinyl at 5-position Industrial precursor for polymers/resins
5-Acetyl-2-amino-4-methylpyrimidine 66373-25-9 Acetyl, amino, methyl on pyrimidine ring Chemical synthesis; intermediate in drug design
24-O-Triisopropylsilyl 9-Norketo FK-506 TRC T795540 TIPS group on macrolide scaffold Immunosuppressant analog; research reagent

Key Comparative Insights:

Structural Modifications :

  • The TIPS-ethynyl group in this compound increases steric hindrance and lipophilicity (logP ~5.8 estimated) compared to unmodified nicotine (logP ~1.0) . This renders it less water-soluble but more suitable for lipid membrane penetration or as a protective group in synthesis.
  • In contrast, 2-Methyl-5-vinylpyridine lacks the silyl group, making it more reactive in polymerization reactions but less stable under acidic/basic conditions .

Biological Activity: Native (S)-(-)-Nicotine exhibits high affinity for α4β2 nAChRs (Ki ~1 nM), whereas the TIPS-ethynyl modification likely reduces receptor binding due to steric clashes, redirecting its utility to non-biological applications . 5-Acetyl-2-amino-4-methylpyrimidine, though structurally distinct (pyrimidine vs. pyridine), shares functional group diversity useful in heterocyclic chemistry but lacks nAChR relevance .

Synthetic Utility: The TIPS group in this compound parallels its use in 24-O-Triisopropylsilyl 9-Norketo FK-506, where it protects hydroxyl groups during macrolide synthesis . This contrasts with 2-Methyl-5-vinylpyridine’s role as a monomer in resin production .

Research Findings and Limitations

  • Gaps in Data : Direct biological activity data (e.g., IC50 values for nAChRs) for this compound are absent in available literature, necessitating extrapolation from structural analogs.
  • Contradictions: While lists numerous nicotine derivatives, none explicitly mention silyl-ethynyl modifications, highlighting the uniqueness of this compound .

Biological Activity

5-Triisopropylsilyl-ethynyl (S)-(-)-nicotine is a synthetic derivative of nicotine, designed to enhance its pharmacological properties while minimizing undesirable effects. This compound serves as an important tool in pharmacological research, particularly in studies related to nicotine's interaction with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications.

This compound is characterized by the addition of a triisopropylsilyl group at the 5-position of the ethynyl nicotine structure. This modification enhances the stability and solubility of the compound, making it suitable for various biological assays.

PropertyValue
IUPAC NameThis compound
CAS Number916046-39-4
Molecular FormulaC17_{17}H26_{26}N
Molecular Weight246.40 g/mol

The primary mechanism of action for this compound involves its interaction with nAChRs, which are critical in mediating the effects of nicotine on neurotransmission. Upon binding to these receptors, the compound can modulate various signaling pathways that influence neuronal excitability, synaptic plasticity, and neurotransmitter release.

  • Receptor Binding : The compound selectively binds to nAChRs, particularly those containing α4 and β2 subunits, which are implicated in cognitive enhancement and addiction pathways.
  • Signal Transduction : Activation of nAChRs leads to the opening of ion channels, resulting in increased intracellular calcium levels and subsequent activation of downstream signaling cascades such as MAPK and PI3K pathways .

Neuropharmacological Effects

Research indicates that this compound exhibits several neuropharmacological effects:

  • Cognitive Enhancement : Studies have shown that nicotine can improve attention, learning, and memory through its action on nAChRs .
  • Neuroprotection : The compound may offer neuroprotective benefits by reducing apoptosis in neuronal cells under stress conditions, such as oxidative stress or neuroinflammation .

Case Studies

  • Cognitive Function in Smokers : A randomized controlled trial assessed the cognitive-enhancing effects of nicotine in smokers using a combination of nicotine patches and lozenges. Results indicated significant improvements in attention and working memory tasks compared to placebo groups .
  • Therapeutic Potential in Alzheimer's Disease : Research has explored the use of nicotine derivatives for their potential to alleviate symptoms associated with Alzheimer's disease by enhancing cholinergic neurotransmission and promoting neurogenesis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed through mucosal membranes when administered via oral or transdermal routes.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.
  • Elimination : Exhibits a half-life conducive to therapeutic use, allowing for sustained receptor activation without frequent dosing.

Comparative Analysis with Other Nicotine Derivatives

CompoundBinding Affinity (Kd)Cognitive EffectsNeuroprotective Effects
This compoundHighYesYes
S-NicotineModerateYesLimited
R-NicotineLowMinimalNone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.